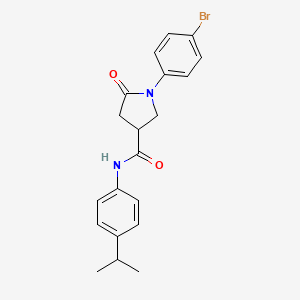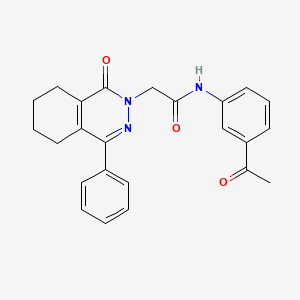
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-TZ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by this compound can lead to a reduction in inflammation. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects may contribute to its anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. Studies have shown that it has low cytotoxicity and does not cause significant damage to cells. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the investigation of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of more efficient synthesis methods that can increase the yield of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more water-soluble derivatives of this compound may improve its efficacy in certain lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction process. The first step involves the condensation of 3,4-dihydroxybenzaldehyde and 4-methoxybenzylamine to form a Schiff base. This Schiff base is then reacted with thiourea to form the thiazolidinone ring. Finally, the thiazolidinone ring is oxidized to form the desired product, this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-22-12-5-3-11(4-6-12)18-16(21)15(24-17(18)23)9-10-2-7-13(19)14(20)8-10/h2-9,19-20H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPHOLDJGIAXPX-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063801.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5063812.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)

![4-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5063837.png)
![2-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5063838.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5063843.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5063845.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5063846.png)

![methyl 3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5063866.png)
![4-[(2,4-difluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5063877.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5063886.png)